2-(1-(2-aMinoethyl)cyclohexyl)acetonitrile
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Overview
Description
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile is an organic compound with the molecular formula C10H18N2. It is a nitrile derivative with a cyclohexyl ring substituted by an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-aminoethyl)cyclohexyl)acetonitrile typically involves the reaction of 1-(2-aminoethyl)cyclohexanol with acetonitrile under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in this synthesis include hydrogenation catalysts and dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including hydrogenation and cyclization reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-(2-aminoethyl)cyclohexyl)acetonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Aminomethyl)cyclohexyl)acetonitrile: Similar structure but with a different substitution pattern.
Cyclohexylacetonitrile: Lacks the aminoethyl group, resulting in different chemical properties.
Uniqueness
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-[1-(2-aminoethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H18N2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-8,11H2 |
InChI Key |
HAQMEYNHWKIZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCN)CC#N |
Origin of Product |
United States |
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